N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine
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Overview
Description
N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methyl group, an isopropyl group, and an amine group attached to the benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with isopropyl bromide to form an intermediate, which is then cyclized with methyl isocyanate to yield the desired benzoxazole derivative. The reaction conditions often include the use of solvents such as toluene or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzoxazole derivatives, while substitution reactions can produce a variety of functionalized benzoxazoles.
Scientific Research Applications
N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(propan-2-yl)-1,3-benzoxazol-4-amine
- N-methyl-2-(propan-2-yl)-1,3-benzoxazol-6-amine
- N-methyl-2-(propan-2-yl)-1,3-benzoxazol-7-amine
Uniqueness
N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
1339865-46-1 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-methyl-2-propan-2-yl-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C11H14N2O/c1-7(2)11-13-9-6-8(12-3)4-5-10(9)14-11/h4-7,12H,1-3H3 |
InChI Key |
YOHYRCBANLZZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)NC |
Origin of Product |
United States |
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